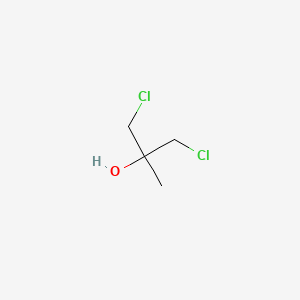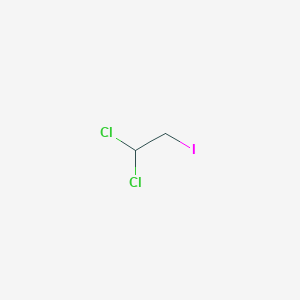
(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
Übersicht
Beschreibung
(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its potential biological activity and its role in the metabolic pathways of polycyclic aromatic hydrocarbons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene typically involves the reduction of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . This process involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, followed by re-aromatization to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and research-focused applications. the general approach would involve large-scale photochemical reduction and subsequent purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using sodium or other reducing agents to yield radical anions.
Substitution: Electrophilic aromatic substitution reactions are common, with bromination being a notable example.
Common Reagents and Conditions:
Oxidation: Chromate reagents under acidic conditions.
Reduction: Sodium in liquid ammonia or other reducing environments.
Substitution: Bromine in nitrobenzene or similar solvents.
Major Products:
Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Radical anions and other reduced forms.
Substitution: Brominated derivatives such as 1,3,6-tribromopyrene.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in studies related to the metabolic pathways of polycyclic aromatic hydrocarbons and their derivatives. It serves as a model compound for understanding the behavior of similar structures under various chemical conditions .
Biology: In biological research, (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene is studied for its potential mutagenic and carcinogenic effects. It is used to investigate the mechanisms of DNA damage and repair .
Medicine: The compound is explored for its role in inducing oxidative stress and its potential implications in cancer research. It helps in understanding the molecular mechanisms of carcinogenesis and the development of therapeutic strategies .
Industry: While its industrial applications are limited, the compound’s derivatives are used in the synthesis of advanced materials and in environmental monitoring studies .
Wirkmechanismus
The mechanism of action of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signal transduction pathway that leads to oxidative stress, inflammation, and genetic toxicity . This pathway is crucial in understanding its carcinogenic potential and its effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
1,3,6-tribromopyrene: A brominated derivative used in synthetic chemistry.
Peropyrene and Teropyrene: Extended conjugated derivatives with unique photophysical properties.
Uniqueness: (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene is unique due to its specific hydroxylation pattern, which significantly influences its biological activity and its interactions with molecular targets. This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity.
Eigenschaften
IUPAC Name |
(7R,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXRLMMGARHIIC-YLJYHZDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@@H]5O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232927 | |
| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60864-95-1 | |
| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60864-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (-)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate](/img/structure/B3344112.png)













